molecular formula C6H10O3 B117006 DL-Pantolactone CAS No. 79-50-5

DL-Pantolactone

Cat. No. B117006
Key on ui cas rn: 79-50-5
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-UHFFFAOYSA-N
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Patent
US04095952

Procedure details

The same apparatus and process was used as in Example 1 except as follows: The starting product comprised 5.45 l/hr. of formalin (30%), 5.35 l/hr. of isobutyraldehyde, 2.35 l/hr. of methanol, 9.25 l/hr. of NaCN solution and 12 l/hr. of sulfuric acid (46%). The latter was used in the hydrolysis step. The residence time in the circulation reactor was 20 min. The temperature in the same reactor was 5° C. The time for the aftertreatment reaction was 40 min. The temperature in the tubular reactor was 150° C. and the residence time therein was 6 min. There were obtained 7 kg pantolactone of 90% purity. The yield was 76%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[C-]#N.[Na+].S(=O)(=O)(O)O.[CH3:16][OH:17]>>[CH3:5][C:4]1([CH3:6])[CH:3]([OH:7])[C:16](=[O:17])[O:2][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The latter was used in the hydrolysis step
CUSTOM
Type
CUSTOM
Details
was 5° C
CUSTOM
Type
CUSTOM
Details
The time for the aftertreatment reaction
WAIT
Type
WAIT
Details
was 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
was 150° C.
WAIT
Type
WAIT
Details
the residence time therein was 6 min
Duration
6 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(COC(=O)C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 kg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04095952

Procedure details

The same apparatus and process was used as in Example 1 except as follows: The starting product comprised 5.45 l/hr. of formalin (30%), 5.35 l/hr. of isobutyraldehyde, 2.35 l/hr. of methanol, 9.25 l/hr. of NaCN solution and 12 l/hr. of sulfuric acid (46%). The latter was used in the hydrolysis step. The residence time in the circulation reactor was 20 min. The temperature in the same reactor was 5° C. The time for the aftertreatment reaction was 40 min. The temperature in the tubular reactor was 150° C. and the residence time therein was 6 min. There were obtained 7 kg pantolactone of 90% purity. The yield was 76%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[C-]#N.[Na+].S(=O)(=O)(O)O.[CH3:16][OH:17]>>[CH3:5][C:4]1([CH3:6])[CH:3]([OH:7])[C:16](=[O:17])[O:2][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The latter was used in the hydrolysis step
CUSTOM
Type
CUSTOM
Details
was 5° C
CUSTOM
Type
CUSTOM
Details
The time for the aftertreatment reaction
WAIT
Type
WAIT
Details
was 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
was 150° C.
WAIT
Type
WAIT
Details
the residence time therein was 6 min
Duration
6 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(COC(=O)C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 kg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04095952

Procedure details

The same apparatus and process was used as in Example 1 except as follows: The starting product comprised 5.45 l/hr. of formalin (30%), 5.35 l/hr. of isobutyraldehyde, 2.35 l/hr. of methanol, 9.25 l/hr. of NaCN solution and 12 l/hr. of sulfuric acid (46%). The latter was used in the hydrolysis step. The residence time in the circulation reactor was 20 min. The temperature in the same reactor was 5° C. The time for the aftertreatment reaction was 40 min. The temperature in the tubular reactor was 150° C. and the residence time therein was 6 min. There were obtained 7 kg pantolactone of 90% purity. The yield was 76%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[C-]#N.[Na+].S(=O)(=O)(O)O.[CH3:16][OH:17]>>[CH3:5][C:4]1([CH3:6])[CH:3]([OH:7])[C:16](=[O:17])[O:2][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The latter was used in the hydrolysis step
CUSTOM
Type
CUSTOM
Details
was 5° C
CUSTOM
Type
CUSTOM
Details
The time for the aftertreatment reaction
WAIT
Type
WAIT
Details
was 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
was 150° C.
WAIT
Type
WAIT
Details
the residence time therein was 6 min
Duration
6 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(COC(=O)C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 kg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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